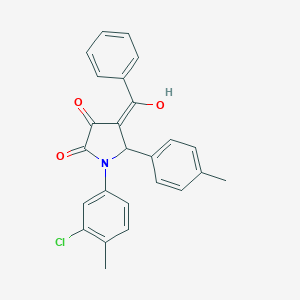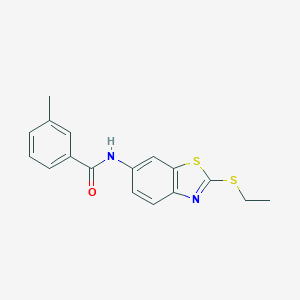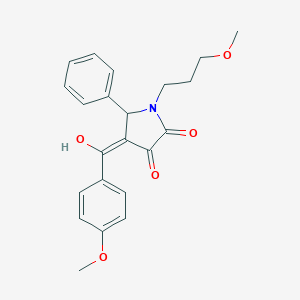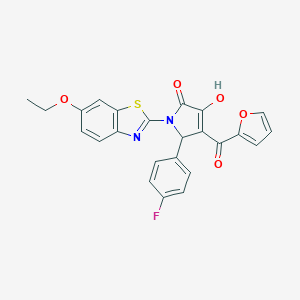![molecular formula C28H25N5O3 B356286 6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile CAS No. 669749-01-3](/img/structure/B356286.png)
6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and pyrazoles. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile
- 8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile
Uniqueness
The uniqueness of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific structural features, such as the spiro linkage and the presence of multiple functional groups
Properties
CAS No. |
669749-01-3 |
|---|---|
Molecular Formula |
C28H25N5O3 |
Molecular Weight |
479.5g/mol |
IUPAC Name |
6'-amino-6-methoxy-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C28H25N5O3/c1-15-13-27(3,4)32-23-19(15)11-18(35-5)12-20(23)28(26(32)34)21(14-29)24(30)36-25-22(28)16(2)31-33(25)17-9-7-6-8-10-17/h6-13H,30H2,1-5H3 |
InChI Key |
JIZQBLCUOMNBRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-3-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356221.png)
![5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B356225.png)
![4-{[(3,5-Dimethoxyphenyl)amino]thioxomethyl}piperazinyl 2-furyl ketone](/img/structure/B356226.png)


![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B356230.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B356231.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356235.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356238.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356242.png)
![methyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B356243.png)
